molecular formula C22H23ClN2O2 B2782610 6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850730-03-9

6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B2782610
CAS RN: 850730-03-9
M. Wt: 382.89
InChI Key: XKUDLTYHHWOMSH-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, also known as CDMC, is a chemical compound that belongs to the class of chromen-2-ones. CDMC has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Applications

A study by Ambati et al. (2017) explored the synthesis of novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives as potential anticancer agents. The study utilized a series of synthetic reactions to produce compounds that exhibited moderate cytotoxic activity against various cancer cell lines, including A549, PC3, SKOV3, and B16F10. This research highlights the potential of chromen-2-one derivatives in developing new anticancer therapies (Ambati et al., 2017).

Antimicrobial Activity

Mandala et al. (2013) synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds. These compounds were tested for their in vitro antimicrobial activity and exhibited significant antibacterial and antifungal effects, comparing favorably with standard treatments. The study also involved molecular docking studies to explore the compounds' interactions with bacterial proteins, suggesting a potential mechanism for their antimicrobial effects (Mandala et al., 2013).

Synthesis and Chemical Properties

Research by Niknam et al. (2013) on the synthesis of 4H-pyran derivatives using silica-bonded N-propylpiperazine sodium n-propionate as a catalyst provided insights into the chemical properties and synthesis techniques of chromen-2-one derivatives. This study not only showcased the efficiency of a solid base catalyst in synthesizing various derivatives but also emphasized the potential for recyclable and environmentally friendly synthesis methods (Niknam et al., 2013).

Anticholinesterase Activity

Filippova et al. (2019) developed a procedure for synthesizing 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones as potential anticholinesterase agents. This research aimed at creating compounds that could inhibit butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases such as Alzheimer's. The study provides a foundation for further exploration into chromen-4-one derivatives as therapeutic agents for neurodegenerative disorders (Filippova et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the current search results. It’s possible that the compound could exhibit biological activity given its structural similarity to other bioactive chromene-2-ones , but specific studies would be needed to confirm this.

Future Directions

The future directions for research on this compound are not specified in the current search results. Given its structural similarity to other bioactive chromene-2-ones , it could be of interest for further studies in medicinal chemistry or drug discovery.

properties

IUPAC Name

6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-12-19-21(16(2)22(15)23)17(13-20(26)27-19)14-24-8-10-25(11-9-24)18-6-4-3-5-7-18/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUDLTYHHWOMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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